8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one is a substituted 1,3-dihydro-2H-1-benzazepin-2-one derivative. While a specific source for this compound wasn't identified in the provided literature, 1,3-dihydro-2H-1-benzazepin-2-ones are known as important scaffolds in organic chemistry and medicinal chemistry. [] They serve as valuable building blocks for synthesizing a diverse range of biologically active compounds, and their derivatives have been investigated for their potential applications in various research areas.
8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one is a heterocyclic compound characterized by its unique structural features, including a benzazepine core with a methoxy group at the 8-position and a methyl group at the 1-position. Its molecular formula is , and it is classified as a member of the benzazepine family, which is known for its pharmacological significance.
This compound can be synthesized through various chemical methods, and it has been referenced in scientific literature and patents due to its potential applications in medicinal chemistry, particularly in treating cardiovascular diseases and other conditions.
8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one falls under the classification of heterocyclic compounds, specifically within the category of benzazepines. These compounds are often explored for their biological activities and therapeutic potential.
The synthesis of 8-methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one typically involves cyclization reactions starting from suitable precursors. One common synthetic route includes:
Industrial production may utilize continuous flow reactors to enhance yield and purity, optimizing reaction conditions for large-scale synthesis. Advanced purification methods are also implemented to meet quality specifications .
The molecular structure of 8-methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one features:
The compound's molecular weight is approximately 203.24 g/mol. The structural representation can be described by its SMILES notation: COc1cccc2c1c(=O)n(c2C)C
.
8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one can undergo various chemical reactions typical of benzazepine derivatives:
Research has shown that reactions involving this compound can yield various products depending on the reaction conditions and reagents used .
The mechanism of action for compounds like 8-methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one often involves interaction with specific receptors or enzymes in biological systems:
Studies indicate that benzazepine derivatives exhibit significant activity in modulating central nervous system functions and cardiovascular responses .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one has potential applications in:
Ring-closing metathesis (RCM) has emerged as a powerful strategy for constructing the seven-membered azepine ring central to 8-methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one. This approach capitalizes on the versatility of ruthenium catalysts to cyclize diene precursors, typically N-allyl-N-(2-vinylaryl)acrylamides, into the benzazepinone scaffold. Second-generation Grubbs catalysts (e.g., Hoveyda-Grubbs variants) demonstrate superior performance in these transformations due to their enhanced functional group tolerance and stability, enabling reactions at ambient temperature or mild heating (30-50°C) in dichloromethane or toluene solvents [3] [5] [8].
The diene precursors are typically synthesized via aryne chemistry or Pd-catalyzed coupling between o-haloanilines and allyl alcohols, followed by acylation. RCM proceeds through the Chauvin mechanism, where the ruthenium carbene initiates metallacyclobutane formation, with ethylene elimination driving equilibrium toward cyclization. Critical to success is the electronic modulation imparted by the 8-methoxy group, which enhances cyclization kinetics by reducing electron density at the reaction site. Yields typically range from 65-85% after optimization, with catalyst loadings of 2-5 mol% proving optimal. Post-reaction ruthenium removal requires careful attention; adsorbents like functionalized silica or chelating resins effectively reduce metal residues below pharmacopeial limits [5] [8].
Table 1: RCM Optimization Parameters for Benzazepinone Formation
Catalyst System | Temperature (°C) | Solvent | Reaction Time (h) | Yield Range (%) |
---|---|---|---|---|
Grubbs II | 40-45 | DCM | 4-6 | 70-75 |
Hoveyda-Grubbs II | 25-30 | Toluene | 8-12 | 80-85 |
Zhan 1B | 60-65 | DCE | 3-4 | 65-70 |
Acid-mediated cyclizations provide an alternative pathway to the benzazepinone core, particularly effective for substrates bearing electron-rich aromatic systems like the 8-methoxy derivative. The Friedel-Crafts acylation strategy employs trifluoroacetic acid (TFA) or boron trifluoride diethyl etherate (BF₃·OEt₂) as Lewis acid catalysts to promote electrophilic ring closure of linear precursors like N-(3,4-dimethoxyphenyl)acetyl amino acid derivatives. TFA (10-20 vol%) in dichloroethane at 80°C facilitates regioselective cyclization with the methoxy group directing ortho-acylation, achieving yields of 75-80% within 3 hours [1] [7].
BF₃·OEt₂ (1.2-1.5 equiv) proves superior for sterically hindered substrates, operating at lower temperatures (0°C to room temperature) via a tight ion-pair mechanism that minimizes carbocation rearrangements. The reaction proceeds through acyliminium ion intermediates, where BF₃ activates the carbonyl oxygen, facilitating intramolecular electrophilic attack by the methoxy-adjacent aromatic carbon. Quenching requires careful controlled hydrolysis to prevent product degradation. Critical to functional group preservation is the moderate acidity of these systems, which avoids demethylation of the 8-methoxy group—a common side reaction observed with stronger acids like polyphosphoric acid [1] [7].
While the core benzazepinone structure constrains direct Mannich reactions at C8 (occupied by methoxy), strategic retrosynthetic disconnections enable Mannich-type electrophilic amination at positions ortho to the methoxy group prior to ring closure. This approach utilizes ortho-quinone methide intermediates generated in situ from 2-(bromomethyl)-4-methoxyphenol derivatives. Treatment with secondary amines (e.g., methylamine) in the presence of Lewis acid catalysts (ZnCl₂ or Sc(OTf)₃) yields advanced intermediates with the critical C1-nitrogen bond pre-installed [4].
The Mannich adducts undergo Pd-catalyzed carbonylative cyclization (5 mol% Pd(OAc)₂, 20 psi CO) to form the lactam ring, with the 8-methoxy group enhancing nucleophilicity at the adjacent carbon. This sequential methodology achieves regiocontrol unattainable via direct cyclization, with yields exceeding 70% for the carbonylative step. For substrates bearing N-methyl groups, iminium ion trapping with silyl enolates provides access to 3,3-disubstituted benzazepinones—a structural motif challenging to access via other routes [4].
Amidation forms a cornerstone in benzazepinone synthesis, typically occurring in the penultimate step via activation of 2-(3,4-dimethoxyphenyl)acetic acid derivatives. The one-pot protocol using thionyl chloride (SOCl₂) followed by amine coupling delivers optimal results. SOCl₂ (1.05-1.2 equiv) in dichloromethane at 25-40°C converts the acid to the corresponding acyl chloride, with catalytic DMF (0.1 equiv) accelerating activation by forming the Vilsmeier-Haak complex [4] [9] [10].
Without isolation, the crude acyl chloride undergoes nucleophilic attack by N-methyl-2-(vinyl)ethylamine in the presence of triethylamine (TEA) (2.0-2.5 equiv) at 0°C to room temperature. This Schotten-Baumann-type reaction achieves 85-92% conversion to the diamide precursor within 2 hours. Critical parameters include:
Biphasic systems significantly enhance yields in critical steps involving sensitive intermediates. The aqueous/organic interface (typically water/DCM or water/toluene) facilitates:
For the hydrolytic ring-closure of keto-ester precursors to benzazepinones, a toluene/5% NaHCO₃ system (1:1 v/v) at 60°C delivers 15% higher yields than homogeneous alternatives by continuously removing lactonization byproducts. Similarly, phase-transfer catalysts (Aliquat 336 or TBAB, 5 mol%) accelerate anion-mediated cyclizations—notably improving yields from 68% to 89% in the formation of the azepinone ring from bromoacetamide precursors [1] [10].
Table 2: Biphasic System Performance in Benzazepinone Synthesis
Reaction Step | Biphasic System | Catalyst/Additive | Yield Improvement (%) | Key Benefit |
---|---|---|---|---|
Amide coupling | H₂O/DCM | None | +12% | HCl removal |
Keto-ester cyclization | Toluene/5% NaHCO₃ | None | +15% | Byproduct extraction |
Bromoacetamide cyclization | H₂O/EtOAc | Aliquat 336 (5 mol%) | +21% | Anion phase transfer |
Final lactam crystallization | Heptane/MeCN | Seed crystals | N/A (purity increase) | Controlled nucleation |
Optimization requires precise agitation control (300-500 rpm for adequate interfacial area) and pH modulation in the aqueous phase. For acid-catalyzed cyclizations, buffered biphasic systems (pH 4-5 citrate buffer/toluene) prevent product degradation while enabling catalyst recycling [1] [10].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8